molecular formula C18H18N2O2S B2921234 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 888409-74-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2921234
CAS RN: 888409-74-3
M. Wt: 326.41
InChI Key: CICKOMPJMDIGML-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine” is a compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 . Another related compound is “N’-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” with a molecular formula of C13H19N3S and a molecular weight of 249.38 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a specialty reagent in the identification and quantification of proteins and their modifications, aiding in the understanding of cellular processes at the molecular level .

Molecular Biology

In molecular biology, this benzothiazole derivative is applied in the study of gene expression and regulation. It can be used to modify nucleic acids or proteins, enabling researchers to track and analyze biological interactions and pathways .

Biochemical Assays

The compound is involved in biochemical assays where it may act as a substrate or inhibitor for various enzymes. This is crucial for understanding enzyme kinetics and for the development of new drugs targeting specific enzymatic pathways .

Chemical Biology

As a tool in chemical biology, it helps in the exploration of bioactive molecules. By interacting with biological macromolecules, it aids in elucidating the chemical processes within living organisms and can lead to the discovery of novel therapeutics .

Therapeutic Agent Research

Research into therapeutic agents often utilizes such compounds for their potential medicinal properties. This benzothiazole derivative could be a candidate for drug development, especially in targeting diseases at the molecular level .

Material Science

In material science, this compound’s unique structure could be exploited in the design and synthesis of new materials with specific properties, such as organic semiconductors or photovoltaic materials .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-22-14-8-6-13(7-9-14)17(21)20-18-19-16-12(3)11(2)5-10-15(16)23-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICKOMPJMDIGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

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